molecular formula C22H20N4O3S B12422060 Phgdh-IN-2

Phgdh-IN-2

Cat. No.: B12422060
M. Wt: 420.5 g/mol
InChI Key: WKJRUZSZIGPOBZ-UHFFFAOYSA-N
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Description

Phgdh-IN-2 is a small molecule inhibitor targeting 3-phosphoglycerate dehydrogenase (PHGDH), an enzyme that plays a crucial role in the serine biosynthesis pathway. PHGDH is responsible for the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, a key step in the production of serine. Elevated activity of PHGDH has been observed in various cancer cells, making it a significant target for cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phgdh-IN-2 typically involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through a series of reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Phgdh-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Phgdh-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study enzyme inhibition and metabolic pathways.

    Biology: Helps in understanding the role of serine biosynthesis in cellular processes.

    Medicine: Investigated for its potential in cancer treatment by inhibiting PHGDH activity, thereby reducing serine production and affecting cancer cell proliferation.

Mechanism of Action

Phgdh-IN-2 exerts its effects by binding to the active site of PHGDH, inhibiting its enzymatic activity. This inhibition disrupts the serine biosynthesis pathway, leading to reduced levels of serine and its downstream metabolites. The molecular targets and pathways involved include the serine synthesis pathway, one-carbon metabolism, and related cellular processes .

Comparison with Similar Compounds

Phgdh-IN-2 is compared with other PHGDH inhibitors such as oridonin and other covalent inhibitors. While these compounds share a common target, this compound is unique in its binding affinity and specificity for PHGDH. Similar compounds include:

This compound stands out due to its potent inhibitory effects and potential therapeutic applications in cancer treatment.

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[3-[(4-aminophenyl)sulfonylamino]phenyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H20N4O3S/c1-26-20-8-3-2-5-15(20)13-21(26)22(27)24-17-6-4-7-18(14-17)25-30(28,29)19-11-9-16(23)10-12-19/h2-14,25H,23H2,1H3,(H,24,27)

InChI Key

WKJRUZSZIGPOBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)N

Origin of Product

United States

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